molecular formula C15H14N2O5S2 B15085586 3-methyl-2-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

3-methyl-2-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B15085586
M. Wt: 366.4 g/mol
InChI Key: HQCAXLOOJFXWST-YRNVUSSQSA-N
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Description

3-ME-2-(5-(3-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID is a complex organic compound that features a thiazolidine ring, a nitrobenzylidene group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ME-2-(5-(3-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with a thiazolidine-2,4-dione derivative under basic conditions to form the intermediate 5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidine. This intermediate is then reacted with 3-methyl-2-butanone in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ME-2-(5-(3-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The thiazolidine ring can be opened under acidic or basic conditions to yield different products.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Open-chain thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-ME-2-(5-(3-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ME-2-(5-(3-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group can participate in redox reactions, while the thiazolidine ring can interact with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-BENZYLIDENE-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID
  • 3-NITROBENZYLIDENE-2,2’-BIS(5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE)

Uniqueness

3-ME-2-(5-(3-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrobenzylidene group and a thiazolidine ring allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H14N2O5S2

Molecular Weight

366.4 g/mol

IUPAC Name

3-methyl-2-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C15H14N2O5S2/c1-8(2)12(14(19)20)16-13(18)11(24-15(16)23)7-9-4-3-5-10(6-9)17(21)22/h3-8,12H,1-2H3,(H,19,20)/b11-7+

InChI Key

HQCAXLOOJFXWST-YRNVUSSQSA-N

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/SC1=S

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=S

Origin of Product

United States

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